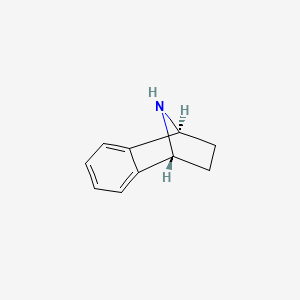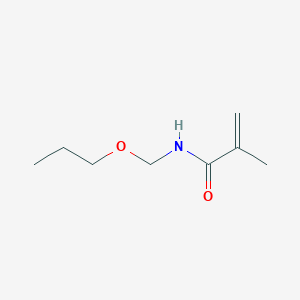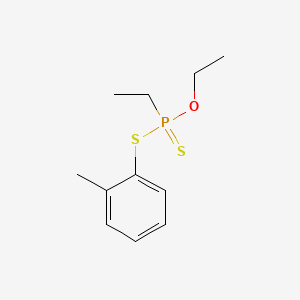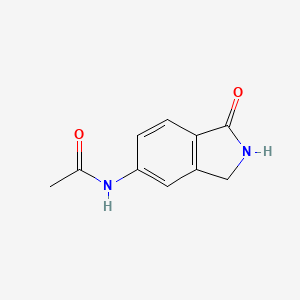
2-Butanone,3-chloro-4-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butanone,3-chloro-4-nitro- is an organic compound with the molecular formula C4H6ClNO3 It is a derivative of butanone, where the hydrogen atoms at the 3rd and 4th positions are replaced by a chlorine and a nitro group, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone,3-chloro-4-nitro- typically involves the nitration of 3-chloro-2-butanone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of 2-Butanone,3-chloro-4-nitro- can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and concentration of reactants, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-Butanone,3-chloro-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to 3-chloro-4-aminobutanone.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form 3-hydroxy-4-nitrobutanone.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Aqueous sodium hydroxide or potassium hydroxide.
Major Products
Oxidation: 3-Chloro-4-aminobutanone.
Reduction: 3-Chloro-4-aminobutanone.
Substitution: 3-Hydroxy-4-nitrobutanone.
科学的研究の応用
2-Butanone,3-chloro-4-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals, especially as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
作用機序
The mechanism of action of 2-Butanone,3-chloro-4-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the chlorine atom can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.
類似化合物との比較
Similar Compounds
3-Chloro-2-butanone: Lacks the nitro group, making it less reactive in redox reactions.
4-Nitro-2-butanone: Lacks the chlorine atom, affecting its nucleophilic substitution reactions.
2-Chloro-3-nitrobutane: Different positioning of functional groups, leading to different reactivity and applications.
Uniqueness
2-Butanone,3-chloro-4-nitro- is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.
特性
分子式 |
C4H6ClNO3 |
|---|---|
分子量 |
151.55 g/mol |
IUPAC名 |
3-chloro-4-nitrobutan-2-one |
InChI |
InChI=1S/C4H6ClNO3/c1-3(7)4(5)2-6(8)9/h4H,2H2,1H3 |
InChIキー |
RSJQUDPJAUAVTR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(8S,9S,10R,13S,14S,17S)-17-acetyl-1-hydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13834844.png)








![N,N-diethylethanamine;3-[2-[(3E)-3-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]cyclopenten-1-yl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B13834892.png)




